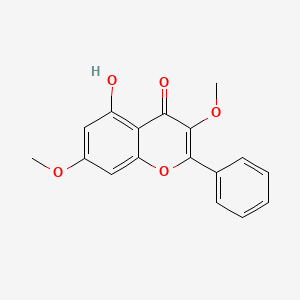

5-Hydroxy-3,7-dimethoxyflavone

Description

Propriétés

IUPAC Name |

5-hydroxy-3,7-dimethoxy-2-phenylchromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O5/c1-20-11-8-12(18)14-13(9-11)22-16(17(21-2)15(14)19)10-6-4-3-5-7-10/h3-9,18H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYCOUDKDRFJOCP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)OC(=C(C2=O)OC)C3=CC=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60221037 |

Source

|

| Record name | 4H-1-Benzopyran-4-one, 5-hydroxy-3,7-dimethoxy-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60221037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70786-48-0 |

Source

|

| Record name | 5-Hydroxy-3,7-dimethoxyflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70786-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4H-1-Benzopyran-4-one, 5-hydroxy-3,7-dimethoxy-2-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070786480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1-Benzopyran-4-one, 5-hydroxy-3,7-dimethoxy-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60221037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Hydroxy-3,7-dimethoxyflavone: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxy-3,7-dimethoxyflavone is a bioactive flavonoid that has garnered significant scientific interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of its primary natural sources, distribution, and quantitative data. Detailed experimental protocols for its extraction, isolation, and characterization are presented to facilitate further research. Furthermore, this document elucidates the compound's known mechanisms of action, with a particular focus on its role in modulating intracellular calcium signaling pathways that influence skeletal muscle hypertrophy and yeast cell cycle regulation. All quantitative data is summarized in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams to enhance understanding and application in a research and drug development context.

Natural Sources and Distribution

The primary and most well-documented natural source of this compound is the rhizome of Kaempferia parviflora , commonly known as black ginger or Thai ginseng.[1][2][3] This plant belongs to the Zingiberaceae family and is native to Southeast Asia. The compound is one of several methoxyflavones found in K. parviflora and contributes to its traditional medicinal uses.[4][5]

Quantitative Analysis of this compound in Kaempferia parviflora

The concentration of this compound in Kaempferia parviflora rhizomes can vary depending on the extraction method and the specific plant material. The following table summarizes quantitative data from various studies.

| Plant Material | Extraction Method | Solvent System | Analyte | Concentration/Yield | Reference |

| Kaempferia parviflora rhizomes | Maceration followed by HPLC | 95% (v/v) Ethanol (B145695) | This compound in crude extract | 6.00% (w/w) | [6] |

| Kaempferia parviflora rhizomes | Boiling followed by column chromatography | 70% (v/v) Methanol | This compound in HMF derivative mixture | 20.6% | [1] |

| Kaempferia parviflora rhizomes | Dichloromethane extraction followed by chromatographic fractionation | Dichloromethane | This compound | 2.09% yield from extract | [7] |

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and characterization of this compound from Kaempferia parviflora rhizomes.

Extraction of Methoxyflavones from Kaempferia parviflora Rhizomes

This protocol describes a common method for the initial extraction of a methoxyflavone-rich fraction.

2.1.1. Materials and Equipment

-

Dried and powdered Kaempferia parviflora rhizomes

-

95% (v/v) Ethanol

-

Maceration vessel

-

Filtration apparatus (e.g., Buchner funnel, filter paper)

-

Rotary evaporator

2.1.2. Procedure

-

Weigh the desired amount of dried and powdered Kaempferia parviflora rhizomes.

-

Place the powdered rhizomes in the maceration vessel.

-

Add 95% (v/v) ethanol to the vessel, ensuring the plant material is fully submerged. A solvent-to-solid ratio of 10:1 (v/w) is commonly used.

-

Seal the vessel and allow it to stand at room temperature for 7 days, with occasional agitation.

-

After the maceration period, filter the mixture to separate the ethanolic extract from the plant residue.

-

Wash the residue with a small volume of fresh 95% ethanol to maximize the recovery of the extract.

-

Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanolic extract.

Isolation and Purification of this compound

This protocol outlines the chromatographic separation and purification of the target compound from the crude extract.

2.2.1. Materials and Equipment

-

Crude ethanolic extract of Kaempferia parviflora

-

Silica (B1680970) gel 60 (for column chromatography)

-

Glass chromatography column

-

n-Hexane

-

Thin-layer chromatography (TLC) plates (silica gel coated)

-

UV lamp for TLC visualization

-

Fraction collector

-

Rotary evaporator

2.2.2. Procedure

-

Column Preparation: Prepare a slurry of silica gel 60 in n-hexane and pour it into the glass chromatography column to create a packed bed. Equilibrate the column by running n-hexane through it until the bed is stable.

-

Sample Loading: Dissolve the crude ethanolic extract in a minimal amount of the initial mobile phase (n-hexane:acetone, 9:1 v/v) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.

-

Chromatographic Separation: Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of acetone. A common gradient system is a stepwise increase in acetone concentration in n-hexane (e.g., 9:1, 8:2, 7:3 v/v).

-

Fraction Collection: Collect the eluate in fractions using a fraction collector.

-

TLC Monitoring: Monitor the collected fractions by TLC using a suitable mobile phase (e.g., n-hexane:acetone, 7:3 v/v). Spot the fractions on a TLC plate and visualize the separated compounds under a UV lamp. Fractions containing a compound with an Rf value corresponding to this compound should be pooled.

-

Purification: Concentrate the pooled fractions containing the target compound using a rotary evaporator to yield purified this compound. The purity can be further assessed by analytical HPLC.

Characterization of this compound

The identity and purity of the isolated compound can be confirmed using the following spectroscopic techniques.

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR: Provides information about the number and chemical environment of protons in the molecule.

-

¹³C-NMR: Provides information about the number and chemical environment of carbon atoms in the molecule.

2.3.2. Mass Spectrometry (MS)

-

Provides the molecular weight and fragmentation pattern of the compound, confirming its molecular formula.

Biological Activity and Signaling Pathways

This compound exhibits interesting biological activities, primarily related to the modulation of intracellular calcium signaling. Two key areas of its activity are detailed below.

Induction of Skeletal Muscle Hypertrophy

Derivatives of 5-hydroxy-7-methoxyflavone, including this compound, have been shown to promote skeletal muscle hypertrophy.[1] This effect is mediated by an increase in intracellular calcium ([Ca²⁺]i) and is independent of the well-known Akt/mTOR pathway.[1] The elevated intracellular calcium is thought to activate downstream signaling cascades that promote protein synthesis, leading to muscle growth.

The proposed signaling pathway involves the activation of Calcineurin and Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), both of which are key regulators of muscle growth and differentiation.[1][8] Calcineurin, a Ca²⁺/calmodulin-dependent phosphatase, dephosphorylates the nuclear factor of activated T-cells (NFAT), leading to its nuclear translocation and the activation of hypertrophic gene expression.[1][8] CaMKII can also phosphorylate downstream targets that promote protein synthesis.

Caption: Proposed Ca²⁺-dependent signaling pathway for muscle hypertrophy.

Inhibition of Ca²⁺ Signal-Mediated Cell Cycle Regulation in Yeast

This compound has been identified as a potent inhibitor of Ca²⁺ signal-mediated cell cycle regulation in the yeast Saccharomyces cerevisiae.[7] Specifically, it can alleviate the G2/M cell cycle delay that is induced by high intracellular calcium concentrations.[7] This suggests that the compound interferes with the calcium signaling pathway that controls cell cycle progression. While the exact molecular target is not yet fully elucidated, it is hypothesized to act on key components of the calcium signaling cascade, such as calcineurin, a Ca²⁺/calmodulin-dependent phosphatase that plays a crucial role in yeast cell cycle control.

Caption: Inhibition of Ca²⁺-mediated cell cycle arrest in yeast.

Conclusion

This compound, primarily sourced from Kaempferia parviflora, presents a compelling profile for further investigation in drug discovery and development. Its demonstrated ability to modulate intracellular calcium signaling pathways highlights its potential for therapeutic intervention in conditions related to muscle physiology and cell cycle regulation. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers to explore the full therapeutic potential of this promising natural compound.

References

- 1. Calcineurin signaling and NFAT activation in cardiovascular and skeletal muscle development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cambridge.org [cambridge.org]

- 3. ATP-Induced Increase in Intracellular Calcium Levels and Subsequent Activation of mTOR as Regulators of Skeletal Muscle Hypertrophy | MDPI [mdpi.com]

- 4. Calcineurin-NFAT Signaling and Neurotrophins Control Transformation of Myosin Heavy Chain Isoforms in Rat Soleus Muscle in Response to Aerobic Treadmill Training - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Functional Role of Calcineurin in Hypertrophy, Regeneration, and Disorders of Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. paulogentil.com [paulogentil.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Hydroxy-3,7-dimethoxyflavone: Physicochemical Properties, Biological Activity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxy-3,7-dimethoxyflavone is a naturally occurring flavonoid predominantly isolated from Kaempferia parviflora, commonly known as black ginger. This technical guide provides a comprehensive overview of its physicochemical properties, spectroscopic data, and known biological activities, with a particular focus on its role in modulating intracellular calcium signaling. Detailed experimental protocols for the isolation, purification, and characterization of this compound are presented to facilitate further research and development. The information is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug discovery.

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in biological systems and for the development of analytical methods and formulations. While some experimental data is available, other properties are predicted based on its structure and data from similar flavonoid compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₄O₅ | (Calculated) |

| Molecular Weight | 298.29 g/mol | (Calculated) |

| Melting Point | Not Experimentally Determined for this specific compound. A structurally similar compound, 5-hydroxy-7,4'-dimethoxyflavone, has a melting point of 173°C.[1] | N/A |

| Boiling Point | Not Experimentally Determined | N/A |

| Solubility | Soluble in organic solvents such as methanol (B129727), ethanol, and DMSO.[2] Poorly soluble in water. | MedChemExpress[3] |

| pKa | Not Experimentally Determined. Flavonoids typically have pKa values between 6 and 10.[4] | N/A |

| Appearance | Yellow solid.[5] | N/A |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-¹³ (¹³C) NMR are critical for confirming the chemical structure. For a similar compound, 5,4'-dihydroxy-6,7-dimethoxyflavone, the following ¹H-NMR data in acetone-d₆ was reported: δ 3.80, 3.99 (3H each, s), 6.68 (1H, s), 6.85 (1H, s), 7.03 (2H, d, J = 8.79 Hz), 7.96 (2H, d, J = 8.79 Hz), 9.25 (1H, s, D₂O exchangeable), 12.96 (1H, s, D₂O exchangeable).[1]

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For the related compound 5-hydroxy-7,4'-dimethoxyflavone, the mass spectrum showed m/z values of 298, 269, 255, 166, 138, 135, and 132.[1]

Biological Activity and Signaling Pathways

This compound has been shown to possess significant biological activity, primarily as an inhibitor of Ca²⁺ signal-mediated cell-cycle regulation.[5] Flavonoids, in general, are known to modulate various signaling pathways, and those with a 5-hydroxyl and 7-methoxy substitution, like the target compound, have been observed to promote protein synthesis in myotubes through intracellular Ca²⁺ signaling.[6][7]

Calcium Signaling Pathway

This compound and its derivatives have been shown to influence intracellular calcium levels, which are critical for numerous cellular processes. Specifically, these compounds can induce myotube hypertrophy by promoting protein synthesis in a manner that requires intracellular, but not extracellular, Ca²⁺.[6][7] This suggests an interaction with intracellular calcium stores or signaling components downstream of calcium release.

Experimental Protocols

The following sections detail generalized experimental protocols for the isolation and characterization of flavonoids like this compound. These can be adapted by researchers for specific applications.

Isolation from Kaempferia parviflora

This compound is naturally found in the rhizomes of Kaempferia parviflora.[5] The following protocol describes a general method for its extraction and purification.

Protocol 1: Extraction and Chromatographic Separation

-

Extraction:

-

Dried and powdered rhizomes of K. parviflora are extracted with dichloromethane (B109758) and methanol.[5]

-

Alternatively, a 70% (v/v) methanol solution can be used for extraction by boiling for 1 hour.[6]

-

The crude extract is obtained by evaporating the solvent under reduced pressure.[5][6]

-

-

Fractionation:

-

The crude extract is subjected to bioassay-guided chromatographic fractionation.[5]

-

A common method involves column chromatography using silica (B1680970) gel 60 as the stationary phase.[6]

-

-

Purification:

-

The column is equilibrated with n-hexane.[6]

-

Elution is performed with a mixture of n-hexane and acetone (B3395972) (e.g., 7:3 ratio).[6]

-

Fractions are collected and monitored by thin-layer chromatography (TLC) to identify and isolate this compound.

-

References

- 1. tandfonline.com [tandfonline.com]

- 2. Polymethoxyflavones activate Ca2+-dependent apoptotic targets in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 5‐Hydroxy‐7‐methoxyflavone derivatives from Kaempferia parviflora induce skeletal muscle hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-Hydroxy-7-methoxyflavone derivatives from Kaempferia parviflora induce skeletal muscle hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 5-Hydroxy-3,7-dimethoxyflavone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analysis of 5-Hydroxy-3,7-dimethoxyflavone, a naturally occurring polymethoxyflavone. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Introduction

This compound is a flavonoid that has been isolated from various plant sources, notably from the rhizomes of Kaempferia parviflora (black ginger).[1] Flavonoids, a broad class of plant secondary metabolites, are of significant interest to the scientific community due to their diverse and potent biological activities. This particular flavone (B191248) has been reported to exhibit inhibitory activity against Ca2+ signal-mediated cell-cycle regulation in yeast. Understanding its structural and spectroscopic properties is crucial for its identification, characterization, and further investigation into its therapeutic potential.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H-NMR Spectroscopic Data of this compound

| Proton Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-6 | 6.35 | d | 2.1 |

| H-8 | 6.45 | d | 2.1 |

| H-2', H-6' | 8.04 | dd | 8.0, 1.6 |

| H-3', H-5' | 7.50 | m | |

| H-4' | 7.55 | m | |

| 3-OCH₃ | 3.87 | s | |

| 7-OCH₃ | 3.86 | s | |

| 5-OH | 12.5 | s |

Solvent: CDCl₃. Data adapted from a study on metabolites from Kaempferia parviflora.[2]

Table 2: ¹³C-NMR Spectroscopic Data of this compound

| Carbon Position | Chemical Shift (δ) ppm |

| C-2 | 156.02 |

| C-3 | 139.75 |

| C-4 | 179.05 |

| C-5 | 162.10 |

| C-6 | 97.00 |

| C-7 | 165.66 |

| C-8 | 91.50 |

| C-9 | 157.00 |

| C-10 | 106.50 |

| C-1' | 131.00 |

| C-2' | 128.00 |

| C-3' | 128.80 |

| C-4' | 131.50 |

| C-5' | 128.80 |

| C-6' | 128.00 |

| 3-OCH₃ | 60.10 |

| 7-OCH₃ | 56.00 |

Solvent: CDCl₃. Data adapted from a study on metabolites from Kaempferia parviflora.[2]

Mass Spectrometry (MS)

Mass spectrometry data for this compound is consistent with its molecular formula C₁₇H₁₄O₅ and a molecular weight of 298.29 g/mol .

Table 3: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed m/z | Interpretation |

| ESI-MS | Positive | 299.0917 | [M+H]⁺ |

Note: This data is based on the expected mass and common fragmentation patterns of flavonoids. Specific experimental mass spectra for this compound were not detailed in the reviewed literature.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Table 4: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3400 | O-H (phenolic) | Stretching |

| ~3050 | C-H (aromatic) | Stretching |

| ~2950, ~2850 | C-H (methyl) | Stretching |

| ~1655 | C=O (γ-pyrone) | Stretching |

| ~1610, ~1580, ~1500 | C=C (aromatic) | Stretching |

| ~1250, ~1050 | C-O (ether and phenol) | Stretching |

Note: This is a predicted spectrum based on the functional groups present in the molecule. For comparison, the structurally similar isomer 5,7-Dimethoxy-3-hydroxyflavone shows characteristic IR peaks.[3]

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of flavonoids typically exhibits two major absorption bands, referred to as Band I (300-400 nm) and Band II (240-280 nm).

Table 5: Predicted UV-Vis Absorption Maxima for this compound

| Solvent | Band I (λₘₐₓ, nm) | Band II (λₘₐₓ, nm) |

| Methanol (B129727) | ~330-350 | ~270 |

Note: The exact absorption maxima can be influenced by the solvent and substitution pattern. This prediction is based on the general spectral characteristics of flavones with similar oxygenation patterns.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of flavonoids like this compound.

Sample Preparation

For spectroscopic analysis, this compound is typically isolated and purified from its natural source, such as Kaempferia parviflora, using chromatographic techniques like column chromatography and preparative thin-layer chromatography.[4] The purity of the isolated compound is then confirmed before spectroscopic analysis.

NMR Spectroscopy

¹H and ¹³C-NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz). The purified sample is dissolved in a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to enable the complete assignment of proton and carbon signals.

Mass Spectrometry

Mass spectra are typically acquired using a mass spectrometer coupled with a chromatographic system, such as liquid chromatography (LC-MS) or gas chromatography (GC-MS). Electrospray ionization (ESI) is a common soft ionization technique used for flavonoids, which allows for the detection of the molecular ion. High-resolution mass spectrometry (HRMS) can be employed to confirm the elemental composition of the molecule.

Infrared (IR) Spectroscopy

FT-IR spectra are recorded using an FT-IR spectrometer. The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis absorption spectra are recorded on a UV-Vis spectrophotometer. The purified compound is dissolved in a spectroscopic grade solvent, such as methanol or ethanol, to obtain a dilute solution. The spectrum is scanned over a wavelength range of 200-600 nm.

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for the isolation and spectroscopic analysis of this compound.

Caption: Experimental workflow for the isolation and spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5-Hydroxy-3,7-dimethoxyflavone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic data for the natural flavonoid, 5-Hydroxy-3,7-dimethoxyflavone. This compound, isolated from sources such as Kaempferia parviflora, is of interest to researchers in natural product chemistry and drug discovery.[1] Due to the limited availability of a single comprehensive source for its complete NMR data, this guide synthesizes available information and provides a standardized experimental protocol for its analysis.

Chemical Structure and Numbering

The structural framework and standard numbering for the flavone (B191248) core are essential for the correct assignment of NMR signals.

Caption: Figure 1: Chemical Structure of this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. The following table summarizes the expected chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | ~6.4 | d | 2.2 |

| H-8 | ~6.5 | d | 2.2 |

| H-2' | ~7.9 | m | |

| H-3' | ~7.5 | m | |

| H-4' | ~7.5 | m | |

| H-5' | ~7.5 | m | |

| H-6' | ~7.9 | m | |

| 3-OCH₃ | ~3.8 | s | |

| 7-OCH₃ | ~3.9 | s | |

| 5-OH | ~12.5 | s |

Note: The exact chemical shifts for the B-ring protons (H-2' to H-6') can vary and are presented here as a multiplet. The signal for the hydroxyl proton (5-OH) is often broad and may exchange with D₂O.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Based on available data and spectral comparisons with similar flavonoids, the following assignments are proposed.[2]

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | ~156.0 |

| C-3 | ~138.5 |

| C-4 | ~178.0 |

| C-5 | ~162.0 |

| C-6 | ~98.0 |

| C-7 | ~165.0 |

| C-8 | ~92.5 |

| C-9 | ~157.0 |

| C-10 | ~105.0 |

| C-1' | ~131.0 |

| C-2' | ~128.0 |

| C-3' | ~128.5 |

| C-4' | ~130.0 |

| C-5' | ~128.5 |

| C-6' | ~128.0 |

| 3-OCH₃ | ~60.0 |

| 7-OCH₃ | ~56.0 |

Experimental Protocols

A standardized protocol for acquiring high-quality NMR spectra of this compound is outlined below.

Sample Preparation

-

Dissolution: Accurately weigh approximately 5-10 mg of the purified compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent can affect the chemical shifts, particularly for hydroxyl protons.[3]

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

-

Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool directly into a 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.

-

Spectral Width: Set a spectral width of approximately 16 ppm.

-

Acquisition Time: An acquisition time of at least 2 seconds is recommended.

-

Relaxation Delay: Use a relaxation delay of 1-2 seconds.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is commonly used to simplify the spectrum and enhance sensitivity.

-

Spectral Width: Set a spectral width of approximately 220 ppm.

-

Acquisition Time: An acquisition time of around 1 second is typical.

-

Relaxation Delay: A relaxation delay of 2 seconds is generally sufficient.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of ¹³C.

-

Data Processing

-

Fourier Transformation: Apply an exponential window function to the Free Induction Decay (FID) and perform a Fourier transform to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons and pick the peaks in both ¹H and ¹³C spectra to determine their chemical shifts.

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the structural elucidation of this compound using NMR spectroscopy.

Caption: Figure 2: General Workflow for NMR Analysis.

Caption: Figure 3: Key 2D NMR Correlations for Structure Elucidation.

References

In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 5-Hydroxy-3,7-dimethoxyflavone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrometry fragmentation pattern of 5-Hydroxy-3,7-dimethoxyflavone, a methoxylated flavonoid of interest for its potential biological activities. Understanding its fragmentation behavior is crucial for its identification and structural elucidation in complex matrices such as biological fluids and plant extracts. This document outlines the core fragmentation pathways, presents quantitative data for key fragments, details typical experimental protocols, and provides a visual representation of the fragmentation cascade.

Core Fragmentation Pathways

The fragmentation of this compound under mass spectrometry, typically using electrospray ionization (ESI), is characterized by several key bond cleavages. The primary fragmentation mechanisms observed for flavonoids, and anticipated for this specific compound, include the Retro-Diels-Alder (RDA) reaction, losses of small neutral molecules, and radical eliminations from the methoxy (B1213986) groups.

In positive ion mode, the protonated molecule [M+H]⁺ is the precursor ion. The initial fragmentation events often involve the loss of a methyl radical (•CH₃) from one of the methoxy groups, a characteristic fragmentation for methoxylated flavonoids. This is often followed by the sequential loss of carbon monoxide (CO).

A significant fragmentation pathway for the flavonoid skeleton is the Retro-Diels-Alder (RDA) reaction, which cleaves the C-ring. This cleavage provides valuable structural information about the substitution patterns on the A and B rings. For this compound, the RDA fragmentation of the precursor ion or its initial fragment ions will yield characteristic product ions corresponding to the A and B rings.

Quantitative Fragmentation Data

The expected fragmentation of this compound (exact mass: 298.08 g/mol ) in positive ion mode ESI-MS/MS is summarized below. The proposed fragments are based on established fragmentation patterns for methoxylated flavonoids.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Fragment Identity/Description |

| 299.09 | 284.07 | •CH₃ | Loss of a methyl radical from a methoxy group |

| 299.09 | 271.08 | CO | Loss of carbon monoxide |

| 299.09 | 167.04 | C₈H₅O₂ | Retro-Diels-Alder fragmentation, ¹,³A⁺ fragment |

| 299.09 | 132.03 | C₉H₇O₄ | Retro-Diels-Alder fragmentation, ¹,³B⁺ fragment |

| 284.07 | 256.07 | CO | Loss of carbon monoxide from the [M+H-•CH₃]⁺ ion |

Experimental Protocols

The following is a typical experimental protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation:

-

Standard Solution: A stock solution of this compound is prepared in methanol (B129727) or a suitable organic solvent at a concentration of 1 mg/mL. Working standard solutions are prepared by serial dilution of the stock solution.

-

Biological Matrix (e.g., Plasma): Protein precipitation is a common method for sample cleanup. To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) or methanol. Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C. The supernatant is collected, evaporated to dryness under a gentle stream of nitrogen, and reconstituted in the mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography (LC) Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile with 0.1% formic acid

-

-

Gradient Elution: A typical gradient would be:

-

0-1 min: 5% B

-

1-8 min: Linear gradient from 5% to 95% B

-

8-10 min: Hold at 95% B

-

10.1-12 min: Return to 5% B and equilibrate

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

3. Mass Spectrometry (MS) Conditions:

-

Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Desolvation Temperature: 350°C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

-

MS/MS Analysis: Product ion scans are performed on the protonated molecule [M+H]⁺ (m/z 299.09). Collision-induced dissociation (CID) is used with argon as the collision gas. The collision energy is optimized for each fragmentation transition, typically in the range of 15-30 eV.

Visualization of Fragmentation Pathway

The following diagram illustrates the proposed fragmentation pathway of this compound.

Caption: Proposed fragmentation pathway of this compound.

This guide provides a foundational understanding of the mass spectrometric behavior of this compound. The provided data and protocols can be adapted and optimized for specific instrumentation and research applications. Further studies with high-resolution mass spectrometry would be beneficial to confirm the elemental composition of the proposed fragments.

The Biosynthesis of 5-Hydroxy-3,7-dimethoxyflavone in Kaempferia parviflora: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Kaempferia parviflora, commonly known as black ginger or Thai ginseng, is a valuable medicinal plant renowned for its rich profile of polymethoxyflavones. These compounds are the subject of extensive research due to their diverse pharmacological activities. Among these, 5-hydroxy-3,7-dimethoxyflavone is a significant constituent, contributing to the plant's therapeutic potential. This technical guide provides a comprehensive overview of the putative biosynthesis pathway of this compound in K. parviflora, drawing upon the general principles of flavonoid biosynthesis and the specific methoxyflavones identified within the plant. This document details the proposed enzymatic steps, presents quantitative data on flavonoid content, outlines relevant experimental protocols, and provides visualizations to facilitate a deeper understanding of the molecular processes.

Introduction

Flavonoids are a large class of plant secondary metabolites derived from the phenylpropanoid pathway. The basic flavonoid skeleton (C6-C3-C6) can be extensively modified by hydroxylation, methylation, glycosylation, and acylation, leading to a vast array of structures with diverse biological functions. In Kaempferia parviflora, the biosynthesis of flavonoids is particularly notable for its extensive O-methylation, resulting in a high concentration of various methoxyflavones.[1] These modifications, catalyzed by O-methyltransferases (OMTs), can significantly alter the bioavailability and bioactivity of the flavonoid compounds.[2] this compound is one such methoxyflavone isolated from K. parviflora.[3] While the complete enzymatic pathway for its synthesis in this specific plant has not been fully elucidated, a putative pathway can be constructed based on the known precursors and related compounds found in the rhizomes.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound in Kaempferia parviflora is believed to follow the general flavonoid biosynthesis pathway, starting from the precursor L-phenylalanine. The core flavone (B191248) structure is subsequently subjected to a series of hydroxylation and methylation steps. The precise order of these modifications can vary between plant species. Based on the array of flavonoids isolated from K. parviflora, including 5-hydroxy-7-methoxyflavone (chrysin) and various other methoxylated flavones, a plausible biosynthetic route is proposed.[3]

The key enzymatic steps leading to the formation of the flavone backbone are catalyzed by a series of well-characterized enzymes: Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), 4-Coumaroyl:CoA Ligase (4CL), Chalcone Synthase (CHS), and Chalcone Isomerase (CHI), which together produce naringenin. Naringenin can then be converted to apigenin (B1666066) (5,7,4'-trihydroxyflavone) by Flavone Synthase (FNS). Apigenin is a likely precursor that undergoes subsequent methylation.

The final steps in the formation of this compound involve specific O-methylation reactions catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs). While the specific OMTs from K. parviflora have not been characterized, research in other plants has identified flavonoid OMTs with specificities for the 7-hydroxyl and 3-hydroxyl groups.[4][5]

The proposed pathway involves two key methylation steps:

-

7-O-methylation: An O-methyltransferase (OMT) transfers a methyl group from SAM to the 7-hydroxyl group of a dihydroxyflavone precursor, such as 5,7-dihydroxyflavone.

-

3-O-methylation: A second OMT acts on the 3-hydroxyl group.

The presence of 5-hydroxy-7-methoxyflavone in K. parviflora suggests it is a likely intermediate.[3] This would imply that the 7-OH group is methylated first. Subsequent hydroxylation at the 3-position followed by methylation would lead to the final product.

Figure 1: Putative biosynthesis pathway of this compound in K. parviflora.

Quantitative Data on Flavonoids in Kaempferia parviflora

Several studies have quantified the flavonoid content in the rhizomes of K. parviflora. The concentrations can vary depending on the geographical origin, cultivation conditions, and extraction methods. The following table summarizes quantitative data for the target compound and other major methoxyflavones.

| Compound | Concentration Range (mg/g dried rhizome) | Limit of Quantitation (ppm) | Reference(s) |

| This compound | Not explicitly stated, but identified | 0.5 | [4][6] |

| 5,7-Dimethoxyflavone | up to 21.68 | Not specified | [4][6] |

| 5,7,4'-Trimethoxyflavone | up to 9.88 | 3.0 | [4][6] |

| 3,5,7,3',4'-Pentamethoxyflavone | Major constituent | Not specified | [7] |

| 3,5,7-Trimethoxyflavone | Major constituent | Not specified | [7] |

| 3,5,7,4'-Tetramethoxyflavone | Major constituent | Not specified | [7] |

| Total Flavonoids | 23.86 to 60.98 | Not applicable | [4][6] |

Experimental Protocols

This section provides an overview of the methodologies commonly employed for the extraction, identification, and quantification of flavonoids from K. parviflora.

Extraction of Flavonoids

Objective: To extract flavonoid compounds from the rhizomes of K. parviflora.

a) Soxhlet Extraction:

-

Dry the rhizomes of K. parviflora at 50°C and pulverize them into a fine powder.

-

Place approximately 3 grams of the powdered sample into a thimble.

-

Perform Soxhlet extraction using 95% ethanol (B145695) as the solvent.

-

Evaporate the resulting extract solution at 40°C to obtain the crude extract.[8]

b) Maceration:

-

Extract the powdered rhizome with a suitable solvent (e.g., 70% ethanol) at a specific solid-to-solvent ratio.

-

Agitate the mixture for a defined period (e.g., 48 hours) at room temperature.

-

Filter the mixture to separate the extract from the solid plant material.

-

Concentrate the filtrate under reduced pressure to yield the crude extract.

Phytochemical Screening and Identification

Objective: To identify the presence of flavonoids and other phytochemicals.

Thin Layer Chromatography (TLC):

-

Prepare a hydroalcoholic extract of the rhizome.

-

Spot the extract onto a TLC plate (e.g., silica (B1680970) gel 60 F254).

-

Develop the plate using a suitable solvent system (e.g., a mixture of toluene, ethyl acetate, and formic acid).

-

Visualize the separated compounds under UV light (254 nm and 365 nm) and by spraying with a derivatizing agent such as vanillin-sulfuric acid.[9]

Quantification of Flavonoids

Objective: To determine the concentration of specific flavonoids.

a) Gas Chromatography (GC):

-

Prepare a calibrated standard solution of the target flavonoids.

-

Extract the flavonoids from the plant material and prepare the sample for GC analysis, which may involve derivatization.

-

Inject the sample into a gas chromatograph equipped with a suitable column (e.g., a capillary column) and a flame ionization detector (FID) or mass spectrometer (MS).

-

Quantify the compounds by comparing the peak areas with the calibration curve.[4][6]

b) High-Performance Liquid Chromatography (HPLC):

-

Prepare standard solutions of the flavonoids of interest.

-

Extract the flavonoids from the rhizome and filter the extract.

-

Inject the sample into an HPLC system equipped with a photodiode array (PDA) detector and a suitable column (e.g., C18).

-

Use a gradient elution with a mobile phase consisting of solvents like acetonitrile (B52724) and water (often with a small amount of acid like formic acid).

-

Identify and quantify the flavonoids based on their retention times and UV spectra compared to the standards.[7]

c) Total Flavonoid Content (Spectrophotometric Method):

-

Use the aluminum chloride colorimetric method.

-

Mix the plant extract with a solution of aluminum chloride and potassium acetate.

-

Allow the reaction to proceed for a set time (e.g., 30 minutes) at room temperature.

-

Measure the absorbance of the resulting solution at a specific wavelength (e.g., 415 nm) using a UV-Vis spectrophotometer.

-

Calculate the total flavonoid content by comparing the absorbance to a standard curve prepared with a reference compound like quercetin.

Figure 2: General experimental workflow for flavonoid analysis from K. parviflora.

Conclusion

The biosynthesis of this compound in Kaempferia parviflora is a multi-step process involving the core flavonoid pathway followed by specific hydroxylation and O-methylation reactions. While the precise enzymes and the exact sequence of events in K. parviflora require further investigation through transcriptomic analysis and biochemical characterization of the relevant O-methyltransferases, the putative pathway presented in this guide provides a robust framework based on current scientific understanding. The provided quantitative data and experimental protocols offer valuable resources for researchers and drug development professionals working with this important medicinal plant. Future research focused on the isolation and characterization of the specific OMTs from K. parviflora will be crucial for a complete understanding of its unique methoxyflavone profile and for potential biotechnological applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Biochemical Characterization of a Flavonoid O-methyltransferase from Perilla Leaves and Its Application in 7-Methoxyflavonoid Production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Flavonoids from the Rhizomes of Kaempferia Parviflora Wall. Ex Baker | VNU Journal of Science: Natural Sciences and Technology [js.vnu.edu.vn]

- 4. Biochemical Characterization of a Flavonoid O-methyltransferase from Perilla Leaves and Its Application in 7-Methoxyflavonoid Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Diversification of Chemical Structures of Methoxylated Flavonoids and Genes Encoding Flavonoid-O-Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Polymethoxyflavonoids from Kaempferia parviflora induce adipogenesis on 3T3-L1 preadipocytes by regulating transcription factors at an early stage of differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] Biochemical characterization of a regiospecific flavonoid 3'-O-methyltransferase from orange | Semantic Scholar [semanticscholar.org]

- 9. jddtonline.info [jddtonline.info]

Initial isolation and characterization of 5-Hydroxy-3,7-dimethoxyflavone

An In-depth Technical Guide to the Initial Isolation and Characterization of 5-Hydroxy-3,7-dimethoxyflavone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial isolation, characterization, and putative biological activities of the naturally occurring flavonoid, this compound. This document is intended to serve as a foundational resource for researchers interested in the potential therapeutic applications of this compound.

Physicochemical Properties

This compound is a polymethoxyflavone (PMF) that has been identified as a constituent of several medicinal plants, most notably Kaempferia parviflora (black ginger).[1][2] Its chemical structure and properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₄O₅ | Commercial Supplier |

| Molecular Weight | 298.29 g/mol | Commercial Supplier |

| CAS Number | 70786-48-0 | Commercial Supplier |

| Purity | 95% - 99% | Commercial Supplier |

| Appearance | Yellow crystals (inferred from related compounds) | [3] |

Spectroscopic and Physicochemical Characterization Data

| Technique | This compound | 5-Hydroxy-7,4'-dimethoxyflavone (Isomer) | 5,7-Dimethoxy-3-hydroxyflavone (Isomer) |

| Melting Point (°C) | Not reported | 173 | Not reported |

| UV-Vis (λmax, nm) | Not reported | 273, 301, 324 in MeOH[3] | Not reported |

| ¹H-NMR (δ, ppm) | Not fully reported | (CDCl₃): 3.89 (3H, s), 3.90 (3H, s), 6.37 (1H, d, J=2.4 Hz), 6.49 (1H, d, J=2.4 Hz), 6.58 (1H, s), 7.02 (2H, d, J=9.3 Hz), 7.85 (2H, d, J=9.3 Hz), 12.80 (1H, s)[3] | Not reported |

| ¹³C-NMR (δ, ppm) | C2: 156.02, C9: 157.00[4] | Not reported | Not reported |

| Mass Spectrometry (m/z) | Not fully reported | 298 (M+), 269, 255, 166, 138, 135, 132[3] | Available as spectrum[5] |

| FTIR (cm⁻¹) | Not reported | Not reported | Available as spectrum[5] |

Experimental Protocols

The following protocols are synthesized from methodologies reported for the isolation and characterization of flavonoids from Kaempferia parviflora and related plant sources.

Isolation and Purification of this compound

This protocol outlines a general procedure for the isolation of this compound from the rhizomes of Kaempferia parviflora.

1. Plant Material Preparation:

-

Obtain fresh rhizomes of Kaempferia parviflora.

-

Wash the rhizomes thoroughly to remove any soil and debris.

-

Slice the rhizomes into thin pieces and air-dry or oven-dry at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.

-

Grind the dried rhizomes into a fine powder.

2. Extraction:

-

Macerate the powdered rhizomes in 95% ethanol (B145695) at room temperature for 24-72 hours. The solid-to-solvent ratio can be optimized, with a common starting point being 1:10 to 1:20 (w/v).

-

Alternatively, for a more exhaustive extraction of polymethoxyflavones, a soxhlet extraction with a solvent of medium polarity can be employed.

-

A more specific method for related compounds involves boiling the dried rhizomes in 70% (v/v) methanol (B129727) for 1 hour.[6]

-

Filter the extract through Whatman No. 1 filter paper to separate the plant debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50 °C to obtain the crude extract.

3. Chromatographic Purification:

-

Column Chromatography (Initial Separation):

-

Prepare a silica (B1680970) gel (60-120 mesh) column packed in a non-polar solvent such as n-hexane.

-

Adsorb the crude extract onto a small amount of silica gel to create a dry powder.

-

Load the dried sample onto the top of the prepared column.

-

Elute the column with a gradient solvent system, starting with 100% n-hexane and gradually increasing the polarity with acetone (B3395972) or ethyl acetate. A reported system for a mixture containing the target compound is n-hexane:acetone (7:3).[6]

-

Collect fractions of a fixed volume and monitor them by Thin Layer Chromatography (TLC).

-

-

Thin Layer Chromatography (TLC) Monitoring:

-

Use pre-coated silica gel TLC plates.

-

A suitable mobile phase for separating polymethoxyflavones is a mixture of toluene, chloroform, acetone, and formic acid (e.g., 5:4:1:0.2 v/v/v/v).[7]

-

Visualize the spots under UV light (254 nm and 365 nm).

-

Pool the fractions that show a similar TLC profile corresponding to the target compound.

-

-

Final Purification (if necessary):

-

For obtaining a high-purity compound, the pooled fractions can be subjected to further purification using preparative TLC or High-Performance Liquid Chromatography (HPLC).

-

For preparative HPLC, a C18 column with a mobile phase gradient of acetonitrile (B52724) and water is a common choice for flavonoids.

-

Structural Characterization

The purified compound should be subjected to the following spectroscopic analyses for structural elucidation and confirmation.

-

UV-Visible Spectroscopy: Dissolve the compound in a suitable solvent (e.g., methanol) and record the absorption spectrum to determine the λmax values, which are characteristic of the flavone (B191248) chromophore.

-

Infrared (IR) Spectroscopy: Obtain the IR spectrum (e.g., using a KBr pellet or ATR-FTIR) to identify the characteristic functional groups, such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) vibrations.

-

Mass Spectrometry (MS): Perform mass spectrometric analysis (e.g., ESI-MS) to determine the molecular weight and obtain the fragmentation pattern, which aids in confirming the structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The chemical shifts, coupling constants, and 2D NMR correlations (e.g., COSY, HSQC, HMBC) will provide the complete structural information of the molecule.

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the isolation and characterization of this compound.

Putative Signaling Pathways

The following diagrams illustrate the potential signaling pathways that may be modulated by this compound, based on studies of this compound and its close structural analogs.

This compound has been shown to inhibit Ca²⁺ signal-mediated cell-cycle regulation in yeast.[8][9] Furthermore, related 5-hydroxy-7-methoxyflavone derivatives induce muscle hypertrophy through a mechanism dependent on intracellular calcium.[6]

Caption: Proposed mechanism involving intracellular calcium signaling.

While not directly demonstrated for this compound, the closely related 5,7-dimethoxyflavone (B190784) has been shown to activate the PI3K/Akt/mTOR pathway, which is crucial for protein synthesis and muscle growth.

Caption: Putative involvement in the PI3K/Akt/mTOR signaling pathway.

Studies on 5-hydroxy-7-methoxyflavone suggest a pro-apoptotic mechanism in cancer cells mediated by reactive oxygen species (ROS).[4]

Caption: Proposed ROS-mediated apoptotic signaling pathway.

Conclusion

This compound is a natural product with significant potential for further investigation in drug discovery and development. This guide provides a foundational understanding of its isolation and characterization, along with insights into its potential mechanisms of action based on current scientific literature. The detailed protocols and compiled data herein are intended to facilitate future research into the therapeutic applications of this promising flavonoid.

References

- 1. jddtonline.info [jddtonline.info]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. spectrabase.com [spectrabase.com]

- 6. researchgate.net [researchgate.net]

- 7. Quality evaluation of Kaempferia parviflora rhizome with reference to 5,7-dimethoxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jddtonline.info [jddtonline.info]

- 9. phcogj.com [phcogj.com]

Unveiling the Bioactivity of 5-Hydroxy-3,7-dimethoxyflavone: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the current scientific understanding of the biological activities of 5-Hydroxy-3,7-dimethoxyflavone, a naturally occurring flavonoid. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of polymethoxyflavones (PMFs). While research on this specific compound is emerging, this guide synthesizes the available data and provides context by comparing it with structurally related and more extensively studied flavonoids.

Introduction

This compound is a flavonoid isolated from plants such as Kaempferia parviflora, commonly known as black ginger.[1][2] Flavonoids, a diverse group of polyphenolic compounds, are widely recognized for their potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties. The unique structural features of this compound, particularly the presence of a hydroxyl group at the 5-position and methoxy (B1213986) groups at the 3- and 7-positions, are believed to influence its biological activity. This guide will delve into the known biological activities, present available quantitative data, detail relevant experimental protocols, and visualize the implicated signaling pathways.

Biological Activity Screening

Current research on this compound has identified activity in the modulation of calcium signaling and potential antioxidant effects. However, there is a notable scarcity of in-depth studies on its specific anticancer and anti-inflammatory properties compared to its close structural analog, 5,7-dimethoxyflavone (B190784).

Inhibition of Ca2+-Mediated Cell-Cycle Regulation

A significant study on this compound demonstrated its potent inhibitory activity against Ca2+-mediated cell-cycle regulation in yeast (Saccharomyces cerevisiae).[1][3] In a screening of four flavonoids from Kaempferia parviflora, this compound exhibited the highest activity in restoring the growth of a Ca2+-sensitive yeast strain in a high-calcium medium.[1] The compound was shown to alleviate the G2 cell-cycle delay induced by high calcium concentrations.[1] This finding is particularly relevant as calcium signaling pathways are crucial in various cellular processes in eukaryotes, including humans, and their dysregulation is implicated in several diseases.[1][3]

Antioxidant Activity

Some evidence suggests that this compound possesses moderate free-radical scavenging activity. While specific quantitative data from standardized antioxidant assays like DPPH and ABTS are not extensively reported for this compound, its structural class suggests a potential to mitigate oxidative stress.

Comparative Analysis with 5,7-Dimethoxyflavone

In contrast to the limited data on this compound, the closely related 5,7-dimethoxyflavone has been more thoroughly investigated for its anticancer and anti-inflammatory effects.

-

Anticancer Activity of 5,7-Dimethoxyflavone: Studies have shown that 5,7-dimethoxyflavone exhibits significant anticancer activity against various cancer cell lines. For instance, it was found to reduce the viability of HepG2 liver cancer cells with an IC50 of 25 µM.[4] The mechanism of action involves the generation of reactive oxygen species (ROS), reduction of mitochondrial membrane potential, and induction of apoptosis and cell cycle arrest.[4]

-

Anti-inflammatory Activity of 5,7-Dimethoxyflavone: The anti-inflammatory properties of 5,7-dimethoxyflavone are attributed to its ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines.[5] These effects are believed to be mediated through the downregulation of key inflammatory signaling pathways, including NF-κB and MAPK.[5]

Quantitative Data

The available quantitative data for the biological activity of this compound is limited. The following table summarizes the key findings and includes data for the related compound 5,7-dimethoxyflavone for comparative purposes.

| Compound | Biological Activity | Assay System | Result | Reference |

| This compound | Inhibition of Ca2+-mediated cell-cycle regulation | Saccharomyces cerevisiae Δzds1 mutant | Most potent among 4 tested flavonoids; alleviates G2 cell-cycle delay at 200 µM | [1] |

| 5,7-Dimethoxyflavone | Anticancer (Cytotoxicity) | HepG2 (Liver Cancer) Cells | IC50: 25 µM | [4] |

| 5,7-Dimethoxyflavone | Anti-inflammatory | LPS-stimulated macrophages | Inhibition of NO, PGE2, TNF-α, IL-1β | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the biological activity screening of flavonoids like this compound.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Antioxidant Activity (DPPH and ABTS) Assays

These assays are commonly used to determine the free-radical scavenging capacity of a compound.

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol (B129727) or ethanol).

-

In a 96-well plate, add various concentrations of the test compound to a solution of DPPH in methanol.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at approximately 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:

-

Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

-

Dilute the ABTS•+ solution with a suitable buffer (e.g., ethanol (B145695) or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add various concentrations of the test compound to the diluted ABTS•+ solution.

-

After a defined incubation period (e.g., 6 minutes), measure the absorbance at 734 nm.

-

Calculate the percentage of scavenging activity and determine the IC50 value.

-

Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key pathways and workflows discussed in this guide.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. A flavonoid, this compound, from Kaempferia parviflora Wall. Ex. Baker as an inhibitor of Ca2+ signal-mediated cell-cycle regulation in yeast | Semantic Scholar [semanticscholar.org]

- 4. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caringsunshine.com [caringsunshine.com]

In Vitro Cytotoxic Effects of 5-Hydroxy-3,7-dimethoxyflavone and Related Polymethoxyflavones on Cancer Cells: A Technical Guide

Disclaimer: Scientific literature with specific data on the in vitro cytotoxic effects of 5-Hydroxy-3,7-dimethoxyflavone on cancer cells is limited. This guide provides a comprehensive overview of the cytotoxic properties of structurally similar polymethoxyflavones (PMFs), offering valuable insights for researchers, scientists, and drug development professionals. The methodologies and observed mechanisms for these related compounds are presented to serve as a foundational resource for investigating this compound.

Introduction

Polymethoxyflavones (PMFs) are a class of flavonoid compounds characterized by the presence of multiple methoxy (B1213986) groups on the flavone (B191248) backbone. These natural products, commonly found in citrus peels and certain medicinal plants, have garnered significant attention in oncology research for their potential as anticancer agents. Their enhanced metabolic stability and bioavailability compared to their hydroxylated counterparts make them promising candidates for drug development. This technical guide focuses on the in vitro cytotoxic effects of PMFs on various cancer cell lines, with a particular emphasis on the mechanisms of action and experimental protocols relevant to the study of this compound and its analogs.

Quantitative Data on Cytotoxicity

The cytotoxic potential of various PMFs has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's potency in inhibiting biological processes, in this case, cell viability. The following tables summarize the reported IC50 values for several PMFs that are structurally related to this compound.

Table 1: IC50 Values of Various Polymethoxyflavones in Different Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 5,7-dimethoxyflavone (B190784) | HepG2 (Liver Cancer) | 25 | [1] |

| 5-hydroxy-3',4',7-trimethoxyflavone (HTMF) | MCF-7 (Breast Cancer) | Not explicitly stated, but cytotoxic effects were observed. | [2] |

| 5-hydroxy-7-methoxyflavone | HCT-116 (Colon Cancer) | Dose-dependent cytotoxicity observed. | [3][4] |

| 5,7,3'-trihydroxy-3,4'-dimethoxyflavone (THDF) | Leukemia Cells | Highly cytotoxic. | [5] |

| 5-hydroxy-3',4',6,7-tetramethoxyflavone (TMF) | U87MG (Glioblastoma) | ~25 | [6] |

| 5-hydroxy-3',4',6,7-tetramethoxyflavone (TMF) | T98G (Glioblastoma) | ~50 | [6] |

Core Mechanisms of Action

The cytotoxic effects of PMFs in cancer cells are primarily attributed to the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism by which PMFs exert their anticancer effects. Studies on related compounds indicate that they can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. Key events include:

-

Mitochondrial Membrane Potential (ΔΨm) Disruption: PMFs have been shown to cause a loss of ΔΨm, a key initiating event in the intrinsic apoptotic pathway.[1]

-

Release of Cytochrome c: Disruption of the mitochondrial membrane leads to the release of cytochrome c from the mitochondria into the cytosol.

-

Caspase Activation: Cytosolic cytochrome c triggers the activation of a cascade of caspases, including caspase-9 (initiator) and caspase-3 (effector).[5]

-

Modulation of Bcl-2 Family Proteins: PMFs can alter the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, which promotes apoptosis.[2]

-

PARP Cleavage: Activated caspase-3 cleaves poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[2]

Cell Cycle Arrest

PMFs can inhibit cancer cell proliferation by inducing cell cycle arrest at various phases, preventing the cells from dividing and growing. For instance, 5,7-dimethoxyflavone has been observed to cause an arrest of HepG2 cells in the Sub-G1 phase of the cell cycle.[1] Other related PMFs have been shown to induce arrest at the G0/G1 or G2/M phases, often associated with the modulation of cyclins and cyclin-dependent kinases (CDKs).[7]

Generation of Reactive Oxygen Species (ROS)

Several PMFs have been reported to induce cytotoxicity through the generation of intracellular ROS.[1] Elevated ROS levels can lead to oxidative stress, damaging cellular components like DNA, proteins, and lipids, and subsequently triggering apoptotic cell death.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the in vitro cytotoxic effects of compounds like this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1.5 x 10⁴ cells per well in 100 µL of culture medium and incubate overnight.[8]

-

Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for 24, 48, and 72 hours.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 or 48 hours.

-

Cell Harvesting and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and Propidium (B1200493) Iodide (PI) and incubate in the dark.[8]

-

Flow Cytometry: Analyze the stained cells by flow cytometry.[8]

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

Protocol:

-

Cell Treatment: Treat cancer cells with the test compound at the determined IC50 concentration for 24 or 48 hours.

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol (B145695) at -20°C overnight.[8]

-

Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[8]

-

Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways.

Protocol:

-

Cell Lysis: Treat cells with the test compound for the desired time, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate.

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by PMFs in cancer cells.

Caption: ROS-mediated intrinsic apoptosis pathway induced by PMFs.

Caption: Inhibition of cell proliferation via cell cycle arrest by PMFs.

Caption: General experimental workflow for assessing cytotoxicity.

Conclusion

While direct experimental evidence for the cytotoxic effects of this compound on cancer cells is not extensively documented in publicly available literature, the data from structurally related polymethoxyflavones provide a strong rationale for its investigation as a potential anticancer agent. The established mechanisms of apoptosis induction, cell cycle arrest, and ROS generation for similar PMFs, along with the detailed experimental protocols provided in this guide, offer a solid framework for future research in this area. Further studies are warranted to elucidate the specific molecular targets and signaling pathways modulated by this compound to fully understand its therapeutic potential in oncology.

References

- 1. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells | PLOS One [journals.plos.org]

- 5. 5,7,3'-trihydroxy-3,4'-dimethoxyflavone-induced cell death in human leukemia cells is dependent on caspases and activates the MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibitory effects of 5-hydroxy polymethoxyflavones on colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

5-Hydroxy-3,7-dimethoxyflavone as an Inhibitor of Ca2+ Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-3,7-dimethoxyflavone is a natural flavonoid compound isolated from Kaempferia parviflora, commonly known as black ginger.[1] This plant has a history of use in traditional medicine, and its constituent flavonoids are now the subject of scientific investigation for their potential pharmacological activities.[2] Emerging research has identified this compound as a potential modulator of calcium (Ca2+) signaling pathways. This technical guide provides an in-depth overview of the current understanding of this compound's role as a Ca2+ signaling inhibitor, with a focus on its effects in a yeast model system. The guide is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of flavonoids targeting Ca2+ signaling.

Mechanism of Action: Inhibition of Ca2+-Mediated Cell-Cycle Regulation in Yeast

The primary evidence for the inhibitory effect of this compound on Ca2+ signaling comes from a study utilizing a Ca2+-sensitive mutant strain of Saccharomyces cerevisiae.[3] This yeast-based assay serves as a valuable tool for screening compounds that interfere with Ca2+-mediated cellular processes.

In this model, a high concentration of extracellular Ca2+ induces a severe growth defect, abnormal budding morphology, and a G2/M phase cell-cycle delay in the mutant yeast strain.[3] Treatment with this compound was found to alleviate these detrimental effects, indicating its ability to interfere with the hyperactivated Ca2+ signaling pathway in these cells.[3]

The precise molecular target of this compound within the yeast Ca2+ signaling cascade has not yet been fully elucidated. However, the calcineurin signaling pathway is a key player in Ca2+-mediated stress responses in yeast.[4][5] This pathway, which is conserved in mammals, involves the Ca2+/calmodulin-dependent phosphatase calcineurin, which dephosphorylates the transcription factor Crz1, leading to its nuclear translocation and the expression of stress-responsive genes.[6][7] It is plausible that this compound may act on one or more components of this pathway.

Below is a diagram illustrating the putative mechanism of action of this compound in the context of the yeast calcineurin signaling pathway.

Caption: Putative mechanism of this compound on yeast Ca2+ signaling.

Quantitative Data

While a precise IC50 value for the inhibition of a specific calcium channel by this compound is not yet available, the effective concentration for rescuing the growth defect in the Ca2+-sensitive yeast mutant has been reported. A comparative analysis with other flavonoids isolated from Kaempferia parviflora highlights the relative potency of this compound.

| Compound | Chemical Structure | Organism/Cell Line | Assay | Effective Concentration/Activity | Reference |

| This compound | Flavone with -OH at C5, -OCH3 at C3 and C7 | Saccharomyces cerevisiae (Ca2+-sensitive mutant) | Growth rescue in high Ca2+ medium | 200 µM (alleviated growth defect) | [3] |

| 5-Hydroxy-7-methoxyflavone | Flavone with -OH at C5, -OCH3 at C7 | Saccharomyces cerevisiae (Ca2+-sensitive mutant) | Growth rescue in high Ca2+ medium | Less potent than this compound | [3] |

| 5-Hydroxy-3,7,4'-trimethoxyflavone | Flavone with -OH at C5, -OCH3 at C3, C7 and C4' | Saccharomyces cerevisiae (Ca2+-sensitive mutant) | Growth rescue in high Ca2+ medium | Less potent than this compound | [3] |

| 5,7-Dimethoxyflavone | Flavone with -OCH3 at C5 and C7 | Saccharomyces cerevisiae (Ca2+-sensitive mutant) | Growth rescue in high Ca2+ medium | Less potent than this compound | [3] |

Experimental Protocols

Yeast-Based High-Throughput Screening for Ca2+ Signaling Inhibitors